molecular formula C21H29NO B1232200 biperiden

biperiden

Cat. No.: B1232200
M. Wt: 311.5 g/mol
InChI Key: YSXKPIUOCJLQIE-BDWAOYLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biperiden is a synthetic anticholinergic agent primarily used to manage Parkinsonian symptoms and extrapyramidal side effects (EPS) induced by antipsychotic medications. As a selective muscarinic M1 receptor antagonist, it inhibits acetylcholine signaling, restoring the dopaminergic-cholinergic balance in the basal ganglia . However, its weak acetylcholinesterase (AChE) inhibition (Ki = 1.11 mmol/L) is considered pharmacologically insignificant under therapeutic doses .

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20?,21?/m1/s1

InChI Key

YSXKPIUOCJLQIE-BDWAOYLISA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Scientific Research Applications

Biperiden in Parkinson's Disease

This compound is widely recognized for its effectiveness in alleviating symptoms of Parkinson's disease. It works by blocking acetylcholine receptors, thereby helping to restore the balance between dopamine and acetylcholine in the brain. Clinical trials have demonstrated significant improvements in rigidity and tremor among patients treated with this compound compared to placebo groups .

Clinical Findings

  • Efficacy : Studies indicate that this compound improves motor symptoms effectively, showing a notable reduction in tremors and rigidity.
  • Side Effects : Common side effects include dry mouth, constipation, and blurred vision due to its anticholinergic properties .

Antiepileptogenic Potential

Recent research has investigated this compound's potential as an antiepileptogenic agent, particularly following traumatic brain injury (TBI). A randomized clinical trial aimed to determine its effectiveness in preventing post-traumatic epilepsy (PTE) found that while initial results were inconclusive, there was a noted increase in late post-traumatic seizures among those treated with this compound compared to placebo .

Study Overview

  • Design : Randomized, double-blinded clinical trial involving adults with acute TBI.
  • Outcomes : The primary outcome was the incidence of PTE over 24 months; secondary outcomes included seizure frequency and mortality rates.
  • Findings : The study concluded that there was insufficient evidence to support this compound's efficacy in preventing PTE .

Cognitive Effects

This compound has been studied for its impact on cognitive functions, particularly episodic memory. A placebo-controlled study indicated that this compound selectively impaired verbal episodic memory without affecting other cognitive tasks. This suggests that while it may have therapeutic benefits for motor symptoms, it could also model age-related memory impairments .

Research Insights

  • Cognitive Performance : Participants exhibited significant deficits in memory tasks after administration of higher doses of this compound.
  • Clinical Implications : These findings raise concerns about the cognitive side effects associated with anticholinergic medications, especially in older populations.

Dependence and Abuse Potential

Case reports have documented instances of this compound dependence, highlighting its potential for abuse. One notable case involved a patient who developed tolerance and dependence after self-medicating with this compound for its sedative effects. This underscores the necessity for careful monitoring when prescribing this medication .

Case Study Summary

  • Patient Profile : A 47-year-old male with a history of substance abuse who misused this compound.
  • Symptoms : Presented with anticholinergic intoxication characterized by confusion, disorientation, and hallucinations.
  • Treatment Outcome : Required intervention for substance dependence related to this compound use .

Adverse Effects and Considerations

Like many anticholinergic drugs, this compound is associated with several adverse effects which can limit its use in certain populations. These include:

  • Cognitive impairment
  • Dry mouth
  • Blurred vision
  • Constipation

The cumulative anticholinergic burden from multiple medications can exacerbate these effects, particularly in elderly patients or those with pre-existing cognitive impairments .

Summary Table of this compound Applications

ApplicationEvidence LevelKey Findings
Parkinson's DiseaseHighSignificant improvement in motor symptoms
Post-Traumatic EpilepsyModerateInsufficient evidence for preventing PTE
Cognitive ImpairmentModerateSelective impairment of episodic memory
Dependence PotentialLowDocumented cases of misuse and dependence

Comparison with Similar Compounds

Mechanistic Selectivity :

  • This compound exhibits M1 receptor selectivity, whereas scopolamine and tropicamide are non-selective muscarinic antagonists .
  • In rodent studies, this compound uniquely reduced the rate of response decay in progressive ratio (PR) tasks, suggesting enhanced task engagement. Scopolamine and tropicamide increased breakpoints but lacked effects on post-reinforcement pauses (PRP) or response rates .

Clinical Implications :

  • This compound’s M1 selectivity minimizes peripheral side effects (e.g., dry mouth, tachycardia) compared to scopolamine, making it preferable for central nervous system (CNS)-targeted studies .
  • Oral administration of this compound is less stressful in animal models compared to scopolamine’s intraperitoneal route .
Parameter This compound Scopolamine Tropicamide
Receptor Selectivity M1-selective Non-selective Non-selective
PR Breakpoint Effect Increased Increased Increased
PRP Modulation Reduced No effect No effect
Administration Route Oral Intraperitoneal/Intramuscular Topical (ocular)
Cognitive Impact Dose-dependent impairments Severe impairments Limited data

This compound vs. Amantadine

Mechanism :

  • This compound: Anticholinergic (M1 antagonist).
  • Amantadine: Dopaminergic (NMDA receptor antagonist, dopamine reuptake inhibitor).

Efficacy in EPS and Tardive Dyskinesia (TD) :

  • Both drugs equally reduced EPS and TD symptoms in a double-blind study of schizophrenia patients.
  • This compound’s cognitive side effects (e.g., memory impairment) are more pronounced than amantadine’s .
Parameter This compound Amantadine
Primary Mechanism M1 antagonism Dopamine modulation/NMDA antagonism
EPS Reduction Effective Effective
TD Exacerbation Risk None observed None observed
Cognitive Effects Impairments at therapeutic doses Minimal impact

This compound vs. Glycopyrrolate

Hypersalivation Management :

  • In clozapine-induced hypersalivation (CIH), glycopyrrolate (peripheral anticholinergic) outperformed this compound, which has central activity . This compound’s CNS penetration may limit its efficacy for peripheral symptoms .

This compound vs. Huperzine A

AChE Inhibition :

  • This compound’s uncompetitive AChE inhibition (Ki = 1.11 mmol/L) is 1,000-fold weaker than huperzine A (IC50 = 0.02 μM). Structural similarities suggest this compound derivatives could be optimized for stronger AChE inhibition .

Q & A

Q. What experimental designs are recommended for evaluating biperiden’s cognitive effects in healthy volunteers?

A crossover design with placebo control is optimal for isolating this compound’s effects on cognition. For example, a 3-way crossover study (placebo, 2 mg, 4 mg this compound) with cognitive tasks (e.g., verbal learning, n-back tasks) administered at baseline and post-dose time points (e.g., 90 minutes, 4 hours) can capture dose- and time-dependent effects . Repeated measures ANOVA is suitable for analyzing task performance, while LSD post hoc tests adjust for multiple comparisons .

Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound be characterized in elderly populations?

Administer this compound intravenously (IV) over 60 minutes to account for its short half-life and ensure reliable PD measurements. Use non-compartmental analysis (NCA) for PK parameters (e.g., Cmax, AUC, CL) and PK-PD modeling to link plasma concentrations to neurocognitive outcomes (e.g., adaptive tracking tasks). A double-blind, placebo-controlled, 3-way crossover design minimizes variability and confirms dose-response relationships .

Q. What methodologies are used to assess this compound’s impact on sensory gating in human electrophysiology studies?

Paired-click paradigms (e.g., S1 and S2 stimuli with 500 ms intervals) combined with electroencephalography (EEG) measure P50 amplitude and gating ratios. Repeated measures ANOVA with Drug (placebo, this compound, rivastigmine) as a within-subject variable can detect treatment effects. Post hoc comparisons (e.g., LSD tests) clarify this compound-specific changes relative to placebo .

Q. How are safety and tolerability data analyzed in this compound clinical trials?

Include all participants receiving ≥1 dose in safety analyses (intention-to-treat). Use descriptive statistics for adverse events (AEs) and subjective questionnaires (e.g., Profile of Mood States). For longitudinal studies, apply mixed-effects models to account for repeated measurements over follow-up periods (e.g., 2 years) .

Advanced Research Questions

Q. How can contradictions in this compound’s effects on P50 amplitude and sensory gating be resolved?

Contradictions may arise from differences in experimental protocols (e.g., inter-stimulus intervals, drug selectivity). For instance, Buchwald et al. (1991) used scopolamine (non-selective muscarinic antagonist) with 1s click trains, whereas this compound’s M1 selectivity and 500 ms intervals may explain divergent P50 results. Replicate studies with standardized protocols and include genetic/epigenetic covariates (e.g., CHRM1 polymorphisms) to clarify mechanisms .

Q. What statistical approaches address missing data in longitudinal studies of this compound’s antiepileptogenic potential?

Chained-equation multiple imputation (e.g., MICE package in R) handles missing follow-up data by modeling baseline variables (e.g., EEG, MRI findings) and outcomes. Sensitivity analyses (e.g., complete-case vs. imputed datasets) validate robustness. Covariate-adjusted Cox regression models can assess time-to-event outcomes (e.g., seizure incidence) .

Q. How do this compound’s effects on episodic memory differ from its impacts on attention and motor function?

this compound selectively impairs verbal episodic memory (dose-dependent delayed recall) without affecting sustained attention (e.g., n-back tasks) or motor initiation times. Use task-specific effect sizes (Cohen’s d) and mixed-model ANOVAs to dissociate domain-specific effects. Blood serum levels and PK-PD modeling further isolate cognitive vs. non-cognitive pathways .

Q. What multimodal biomarkers validate this compound’s mechanism in epileptogenesis prevention?

Combine acute/chronic EEG (e.g., spike-wave activity), MRI (e.g., hippocampal atrophy), and genetic data (e.g., APOE ε4 status) in a longitudinal cohort. Machine learning algorithms (e.g., random forests) can integrate heterogeneous datasets to identify predictive biomarkers of this compound response .

Methodological Recommendations

  • For EEG studies : Standardize stimulus parameters (e.g., click intensity, intervals) to reduce inter-study variability .
  • For crossover trials : Include washout periods ≥5 half-lives to prevent carryover effects .
  • For longitudinal cohorts : Pre-register analysis plans (e.g., OSF) to mitigate bias in exploratory endpoints .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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